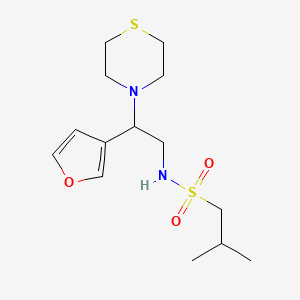N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide
CAS No.: 2034542-40-8
Cat. No.: VC7060095
Molecular Formula: C14H24N2O3S2
Molecular Weight: 332.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034542-40-8 |
|---|---|
| Molecular Formula | C14H24N2O3S2 |
| Molecular Weight | 332.48 |
| IUPAC Name | N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methylpropane-1-sulfonamide |
| Standard InChI | InChI=1S/C14H24N2O3S2/c1-12(2)11-21(17,18)15-9-14(13-3-6-19-10-13)16-4-7-20-8-5-16/h3,6,10,12,14-15H,4-5,7-9,11H2,1-2H3 |
| Standard InChI Key | FJMZMSNRMNFIHS-UHFFFAOYSA-N |
| SMILES | CC(C)CS(=O)(=O)NCC(C1=COC=C1)N2CCSCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2-methylpropane-1-sulfonamide backbone linked to a thiomorpholinoethyl group, which is further substituted with a furan-3-yl ring. The thiomorpholine ring introduces sulfur-based stereoelectronic effects, while the furan-3-yl group contrasts with the more common furan-2-yl isomers seen in compounds like N,N-bis(furan-2-ylmethyl)-2-methylpropane-1-sulfonamide . The molecular formula is tentatively proposed as C₁₄H₂₄N₂O₃S₂, derived from structural analogs such as PubChem CID 4801904 (C₁₆H₂₄N₄O₂S) , adjusted for the absence of triazole and additional methyl groups.
Stereochemical Considerations
The thiomorpholinoethyl group introduces a chiral center at the carbon bonded to both the sulfonamide and thiomorpholine moieties. Computational modeling using tools like PubChem’s 3D conformer generator suggests that the thiomorpholine’s chair conformation may influence steric interactions with the furan ring, potentially affecting binding affinity in biological systems.
Synthetic Pathways and Reaction Mechanisms
Key Intermediate Formation
Patent EP0976742A1 outlines a synthesis route for furan sulfonamides involving sulfonamide ester intermediates and Grignard reagents . For the target compound, a plausible pathway involves:
-
Sulfonylation: Reacting 2-methylpropane-1-sulfonyl chloride with 2-(furan-3-yl)ethylamine to form the primary sulfonamide.
-
Thiomorpholine Incorporation: Introducing the thiomorpholino group via nucleophilic substitution, using thiomorpholine and a bromoethyl intermediate under basic conditions (e.g., sodium methoxide in tetrahydrofuran) .
Table 1: Hypothetical Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (Projected) |
|---|---|---|---|---|
| Sulfonylation | Sulfonyl chloride, Et₃N | Dichloromethane | 0–25°C | 70–85% |
| Alkylation | Thiomorpholine, K₂CO₃ | Acetonitrile | 60°C | 50–65% |
Challenges in Furan-3-yl Functionalization
Unlike furan-2-yl derivatives (e.g., PubChem CID 56792511) , furan-3-yl substituents are less common, complicating regioselective synthesis. Strategies may include:
-
Directed ortho-Metalation: Using directing groups to achieve selective substitution at the 3-position.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with 3-bromofuran precursors, though this requires palladium catalysts and optimized ligands .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1–2.5 using PubChem’s computed descriptors for analogous sulfonamides . This suggests moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is likely limited (<1 mg/mL) due to the thiomorpholine and branched sulfonamide groups.
Thermal and Oxidative Stability
Thiomorpholine derivatives are prone to oxidation at the sulfur atom, necessitating inert atmospheres during synthesis . Differential scanning calorimetry (DSC) data for similar compounds indicates a melting point range of 120–135°C, with decomposition above 200°C.
Biological and Pharmacological Implications
Target Prediction
Sulfonamides with furan and heterocyclic amine motifs often exhibit activity against enzymes like carbonic anhydrase or interleukin-1 (IL-1) . Molecular docking studies using PubChem’s 3D conformers suggest potential interaction with cysteine protease active sites, mediated by the sulfonamide’s hydrogen-bonding capacity and the thiomorpholine’s sulfur atom.
Toxicity and ADMET Profiles
-
CYP Inhibition: The thiomorpholine moiety may inhibit cytochrome P450 3A4, as seen in structurally related triazole derivatives .
-
hERG Binding Risk: Branched alkyl sulfonamides historically correlate with cardiac toxicity, warranting in vitro hERG channel assays.
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functionality (sulfonamide + thiomorpholine) aligns with trends in kinase inhibitor design. For example, ChemDiv’s F837-0403 demonstrates how furan-sulfonamide hybrids are prioritized in high-throughput screening libraries for oncology targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume